4-(3-Phenyl-1H-indazol-1-yl)benzoic acid

Chemoinformatics Drug Discovery Predictive Toxicology

This compound uniquely combines a 3-phenylindazole core with a benzoic acid moiety at the N-1 position, creating a dual pharmacophore critical for kinase inhibitor research. The carboxylic acid handle enables facile amide library synthesis for SAR studies, while its high lipophilicity (cLogP 4.39) supports membrane-permeable drug design. It is a selective hCA I inhibitor (Ki=71 nM) with negligible hCA XII activity, ideal for target deconvolution without off-target interference. For research use only.

Molecular Formula C20H14N2O2
Molecular Weight 314.3 g/mol
CAS No. 184584-49-4
Cat. No. B12556085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenyl-1H-indazol-1-yl)benzoic acid
CAS184584-49-4
Molecular FormulaC20H14N2O2
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C20H14N2O2/c23-20(24)15-10-12-16(13-11-15)22-18-9-5-4-8-17(18)19(21-22)14-6-2-1-3-7-14/h1-13H,(H,23,24)
InChIKeyVPTIUVMCDDBYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Phenyl-1H-indazol-1-yl)benzoic acid (CAS 184584-49-4): A Structurally Defined Research Precursor for Bioactive Indazole Derivatives


4-(3-Phenyl-1H-indazol-1-yl)benzoic acid (CAS 184584-49-4) is a small-molecule heterocyclic compound (MF: C20H14N2O2, MW: 314.3 g/mol) consisting of a 3-phenylindazole core linked to a benzoic acid moiety . It is classified as an aromatic intermediate and fine chemical, relevant for pharmaceutical research as a potential precursor or building block for more complex kinase inhibitors and other bioactives [1]. The compound's structure provides distinct molecular properties, including a calculated LogP of 4.39 and polar surface area of 55.12 Ų .

Why 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid Cannot Be Casually Substituted with Other Indazole or Benzoic Acid Derivatives


Generic substitution of 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid is ill-advised due to its unique combination of two pharmacophores whose exact linkage is critical for bioactivity and physicochemical behavior. The 3-phenyl substituent on the indazole core, as studied in related series, is essential for specific receptor interactions, with even minor modifications leading to complete loss of desired activity [1]. Furthermore, the benzoic acid moiety at the N-1 position of the indazole ring provides a key functional handle for solubility and further derivatization, a property not shared by simpler indazoles or benzoic acid analogs alone. Predictive models also suggest a distinct multi-target bioactivity profile (Pa > 0.5) including lipid metabolism regulation and DNA synthesis inhibition, which would be absent in structurally unrelated analogs [2].

Quantitative Evidence Guide for Selecting 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid Over Other Indazole Building Blocks


Quantifiable Predicted Bioactivity Profile Differentiates 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid from Uncharacterized Analogs

In silico prediction (PASS) provides a unique quantitative bioactivity fingerprint for 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid. It scores with high probability (Pa) as a lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), and DNA synthesis inhibitor (Pa = 0.991) [1]. This specific combination of predicted activities is not observed for simpler, unsubstituted 1H-indazole (Pa values < 0.5 for these activities, based on class-level inference).

Chemoinformatics Drug Discovery Predictive Toxicology

Specific Binding Affinity to Carbonic Anhydrase Isoforms Distinguishes This Compound as a Selective Research Probe

Experimental binding data confirms that 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid is a potent and selective inhibitor of specific carbonic anhydrase isoforms. It exhibits a strong binding affinity (Ki) of 71 nM for human carbonic anhydrase I (hCA I) [1]. Crucially, it demonstrates a stark loss of potency against human carbonic anhydrase XII (hCA XII) with an inhibition constant >100,000 nM (Ki > 100 µM) [2]. This isoform selectivity is a key differentiator from broad-spectrum carbonic anhydrase inhibitors like acetazolamide.

Enzymology Carbonic Anhydrase Binding Affinity

Predictable Aqueous Solubility Enables Rational Formulation and Assay Design Over Insoluble Analogs

The solubility of 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid is pH-dependent and can be quantified, which is critical for experimental planning. At pH 7.4, its aqueous solubility is 1 µg/mL , while under more acidic or basic conditions (pH 1-9), its solubility is reported as 38 µg/mL . This pH-dependent solubility profile is a direct consequence of its carboxylic acid moiety.

Pre-formulation Solubility Assay Development

High Lipophilicity and Specific Polar Surface Area Define Its Pharmacokinetic Space

The compound's physicochemical properties position it in a specific ADME space defined by high lipophilicity (cLogP 4.39) and a moderate polar surface area (PSA 55.12 Ų) . This profile suggests high membrane permeability but also potential for metabolic clearance or plasma protein binding, a combination distinct from many classic kinase inhibitors.

ADME Medicinal Chemistry Physicochemical Properties

Carboxylic Acid Functionality Enables Versatile Derivatization and Bioconjugation

The presence of a benzoic acid group provides a direct synthetic handle for further chemical elaboration via standard amide coupling or esterification reactions . This is a critical differentiator from analogs like 3-phenyl-1H-indazole, which lack this functional group and therefore have a more limited set of chemical derivatization options.

Chemical Biology Synthetic Chemistry Bioconjugation

Recommended Research and Industrial Application Scenarios for 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid


Precursor for Synthesis of Kinase Inhibitor Libraries

The carboxylic acid functionality of 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid makes it an ideal starting point for synthesizing libraries of amide derivatives for structure-activity relationship (SAR) studies, particularly targeting kinases where indazole cores are prevalent [1]. Its high lipophilicity (cLogP 4.39) also positions it well for designing molecules that require high membrane permeability.

Selective Probe for Studying Carbonic Anhydrase I (hCA I) Activity

Given its potent inhibition of hCA I (Ki = 71 nM) and remarkable selectivity over hCA XII (Ki > 100,000 nM) [1], this compound is uniquely suited as a research tool to dissect the specific physiological and pathological roles of hCA I, for instance in certain cancers or glaucoma, without interference from hCA XII activity.

Development of Bioconjugates and Chemical Probes

The benzoic acid handle allows for facile conjugation to fluorophores, biotin, or solid supports, enabling the creation of pull-down probes to identify novel protein targets of this chemotype or to study its cellular localization [1]. This application is directly enabled by the synthetic versatility of the -COOH group.

In Silico Modeling and Pharmacophore Hypothesis Generation

The unique, high-probability predicted bioactivity profile (lipid metabolism regulator Pa=0.999, DNA synthesis inhibitor Pa=0.991) [1] makes this compound a valuable test case for in silico drug discovery. It can serve as a starting point for de novo design or virtual screening campaigns aimed at identifying novel molecules with similar multi-target potential.

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